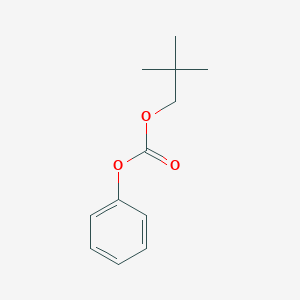
2,2-Dimethylpropyl phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropyl phenyl carbonate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.2536 g/mol . It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, neopentyl phenyl ester typically involves the esterification reaction between neopentyl alcohol and phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of carbonic acid, neopentyl phenyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropyl phenyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield neopentyl alcohol and phenol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Neopentyl alcohol and phenol.
Reduction: Neopentyl alcohol and phenol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl phenyl carbonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbonic acid, neopentyl phenyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of neopentyl alcohol and phenol . In reduction reactions, the ester is reduced to its corresponding alcohols by the transfer of hydride ions from the reducing agent .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,2-Dimethylpropyl phenyl carbonate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to other esters. Its neopentyl group provides steric hindrance, making it less susceptible to hydrolysis compared to esters with less bulky groups .
Propiedades
Número CAS |
13183-19-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl phenyl carbonate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-14-11(13)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
NPZHSLKOUUVCQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















